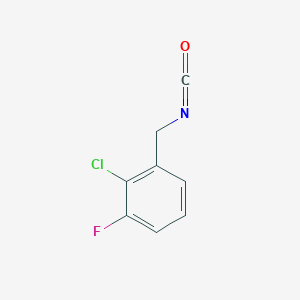
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro, fluoro, and isocyanatomethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene typically involves the introduction of the isocyanatomethyl group to a pre-functionalized benzene ring. One common method involves the reaction of 2-chloro-1-fluoro-3-(methyl)benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle hazardous reagents like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under acidic conditions.
Addition Reactions: Alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL) at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Addition Reactions: Formation of urethanes or ureas.
Aplicaciones Científicas De Investigación
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the synthesis of agrochemicals such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The chloro and fluoro groups can undergo substitution reactions, altering the electronic properties of the benzene ring and influencing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-fluoro-2-(isocyanatomethyl)benzene
- 2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene
- 4-Fluorobenzyl isocyanate
Uniqueness
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is unique due to the specific positioning of the chloro, fluoro, and isocyanatomethyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (isocyanatomethyl) groups can lead to unique electronic effects, influencing its behavior in chemical reactions.
Propiedades
Número CAS |
2649058-19-3 |
|---|---|
Fórmula molecular |
C8H5ClFNO |
Peso molecular |
185.58 g/mol |
Nombre IUPAC |
2-chloro-1-fluoro-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-8-6(4-11-5-12)2-1-3-7(8)10/h1-3H,4H2 |
Clave InChI |
GPAUVBOOLNGINP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


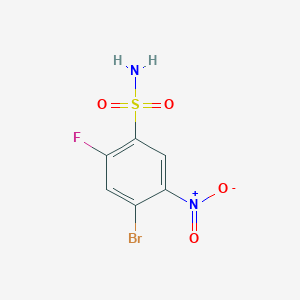
amino}acetic acid hydrochloride](/img/structure/B13514235.png)

![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)
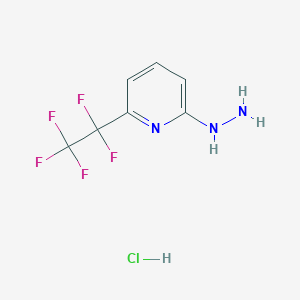
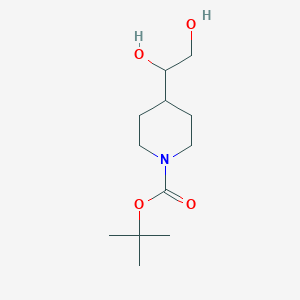
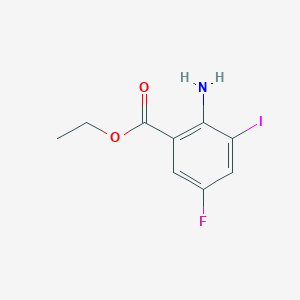
![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

